

Protocol for the Dissolution and In Vivo Administration of Trestolone Acetate

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Compound of Interest

Compound Name: Trestolone Acetate

Cat. No.: B1199451

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of **Trestolone Acetate** (also known as MENT or 7 α -methyl-19-nortestosterone acetate) for in vivo experiments. This document includes information on solubility, recommended vehicle formulations, and a step-by-step guide for preparation and administration, primarily for subcutaneous or intramuscular routes.

Data Presentation: Solubility and Dosing

Trestolone Acetate is a synthetic anabolic-androgenic steroid that is practically insoluble in water. Therefore, organic solvents and co-solvents are necessary for its dissolution for in vivo applications. The following tables summarize the solubility of **Trestolone Acetate** and provide examples of dosages used in preclinical studies.

Table 1: Solubility of **Trestolone Acetate**

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	~25 mg/mL
N,N-Dimethylformamide (DMF)	~30 mg/mL
Ethanol	~30 mg/mL

Table 2: Examples of In Vivo Dosages for **Trestolone Acetate** in Animal Models

Animal Model	Dosing Regimen	Route of Administration	Experimental Purpose	Reference
Castrated Male Rats	5, 10, and 100 μ g/day	Subcutaneous (mini-osmotic pumps)	Restoration of male sexual behavior	[1][2]
Aged Male Orchidectomized Rats	12 μ g/day	Subcutaneous (implants)	Androgen replacement for osteoporosis	[3]
Cynomolgus Monkeys	Continuous infusion to achieve ~13.1 nmol/L serum levels	Subcutaneous	Pharmacokinetic studies	[4]

Note: Dosages in μ g/day can be converted to mg/kg/day based on the average weight of the experimental animals.

Experimental Protocols

This section outlines the detailed methodology for preparing **Trestolone Acetate** solutions for in vivo injection. The choice of vehicle can impact the pharmacokinetics of the compound. The following are common formulations.

Materials and Equipment

- **Trestolone Acetate** powder
- Dimethyl Sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile

- Sterile vials
- Sterile syringes and needles
- Vortex mixer
- Analytical balance

Protocol 1: DMSO and Saline Formulation

This is a simple formulation suitable for some applications, but the high concentration of DMSO may cause local irritation.

- Weighing: Accurately weigh the desired amount of **Trestolone Acetate** powder.
- Dissolution: Dissolve the **Trestolone Acetate** powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of **Trestolone Acetate** in 1 mL of DMSO. Vortex until the powder is completely dissolved.
- Dilution: For injection, this stock solution can be further diluted with sterile saline. A common final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to minimize toxicity. For example, to achieve a final injection volume with 10% DMSO, mix 1 part of the DMSO stock solution with 9 parts of sterile saline.

Protocol 2: Co-Solvent Formulation (DMSO, PEG300, Tween 80, Saline)

This formulation is often preferred for poorly soluble compounds as it improves solubility and can reduce local tissue irritation.

- Weighing: Accurately weigh the desired amount of **Trestolone Acetate** powder.
- Initial Dissolution: Dissolve the **Trestolone Acetate** powder in DMSO to create a concentrated stock solution.
- Vehicle Preparation: In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is:

- 40% PEG300
- 5% Tween 80
- 55% Saline
- Final Formulation: Add the **Trestolone Acetate**/DMSO stock solution to the prepared vehicle. For example, to achieve a final solution with 10% DMSO, the final formulation could be:
 - 10% **Trestolone Acetate** in DMSO stock
 - 40% PEG300
 - 5% Tween 80
 - 45% Saline
- Mixing: Vortex the final solution thoroughly to ensure homogeneity.

Sterilization and Storage

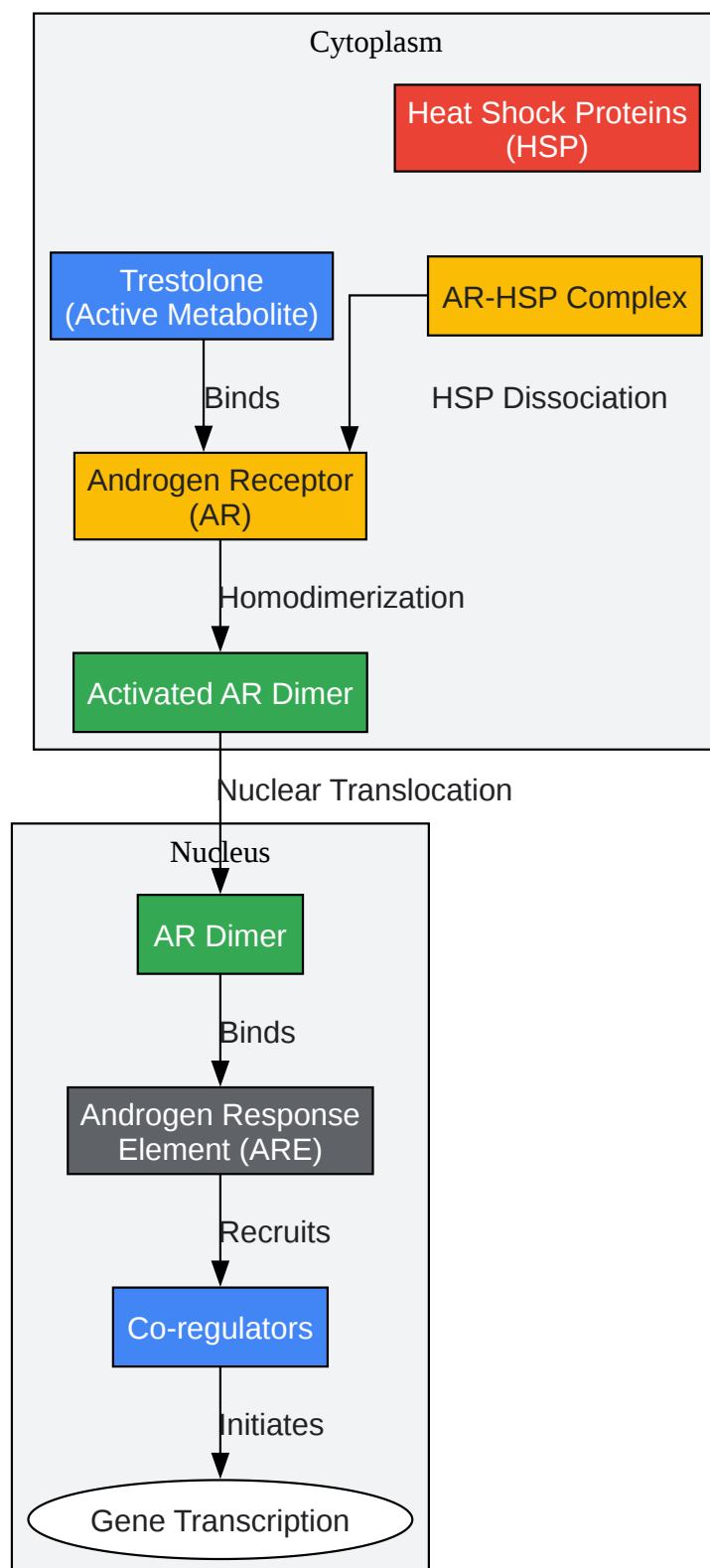
- All solutions for in vivo use must be sterile. It is recommended to perform the entire procedure in a laminar flow hood.
- If the components are not pre-sterilized, the final solution can be sterilized by filtration through a 0.22 μm syringe filter.
- Store the prepared solution in a sterile, sealed vial, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Trestolone Acetate is a prodrug that is rapidly hydrolyzed to Trestolone (MENT) in the body. Trestolone is a potent agonist of the androgen receptor (AR). The binding of Trestolone to the

AR initiates a signaling cascade that leads to changes in gene expression.

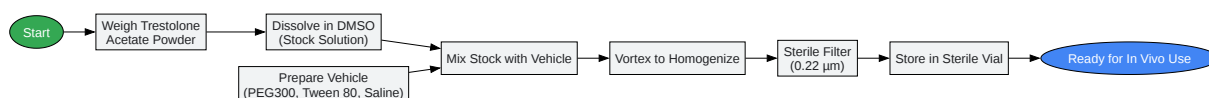


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Androgen Receptor Signaling Pathway

Experimental Workflow for Trestolone Acetate Solution Preparation

The following diagram illustrates the logical steps for preparing a **Trestolone Acetate** solution for in vivo experiments using a co-solvent method.



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Solution Preparation Workflow

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